molecular formula C13H12BrNO B15373767 2-((4-(Bromomethyl)benzyl)oxy)pyridine

2-((4-(Bromomethyl)benzyl)oxy)pyridine

Cat. No.: B15373767
M. Wt: 278.14 g/mol
InChI Key: WFCDETBFSLTKCT-UHFFFAOYSA-N
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Description

2-((4-(Bromomethyl)benzyl)oxy)pyridine is a brominated aromatic compound featuring a pyridine ring linked via an ether bond to a benzyl group substituted with a bromomethyl (-CH2Br) moiety. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electrophilic bromine atom. The compound is commonly employed as an intermediate in organic synthesis, especially in the preparation of pharmaceuticals and heterocyclic derivatives. Its molecular formula is C13H11BrN2O (exact mass: 306.01 g/mol), though slight variations in nomenclature and substituent positioning may exist depending on the synthetic pathway .

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-[[4-(bromomethyl)phenyl]methoxy]pyridine

InChI

InChI=1S/C13H12BrNO/c14-9-11-4-6-12(7-5-11)10-16-13-3-1-2-8-15-13/h1-8H,9-10H2

InChI Key

WFCDETBFSLTKCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CBr

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-((4-(Bromomethyl)benzyl)oxy)pyridine with structurally analogous pyridine derivatives, focusing on molecular properties, reactivity, and applications.

Structural Analogs and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications
2-((4-Bromobenzyl)oxy)pyridine C12H10BrNO 264.13 -Br (benzyl position) Not reported Intermediate in drug synthesis
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine C14H12N2O3 256.26 -NO2 (vinyl linkage) Not reported Electrophilic reaction studies
2-((4-(2-Nitroethyl)benzyl)oxy)pyridine C14H14N2O3 258.28 -NO2 (ethyl linkage) Not reported Nitroalkane reactivity studies
2-(4-Bromomethylphenyl)pyridine C12H10BrN 248.13 -Br (methyl on phenyl) Not reported Cross-coupling reactions

Key Observations :

  • Molecular Weight : The bromomethyl-substituted compound (306.01 g/mol) has a higher molecular weight than analogs with simple bromo or nitro groups due to the additional methyl group .
  • Substituent Effects : The bromomethyl group enhances electrophilicity compared to nitrovinyl or nitroethyl substituents, making it more reactive in alkylation or arylation reactions .
Crystallographic and Conformational Analysis
  • Dihedral Angles : In , bromophenyl-substituted pyrimidines exhibited dihedral angles of 2.1–22.0° between aromatic rings. The bromomethyl group in the target compound may induce similar torsional strain, affecting crystal packing and solubility .

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